molecular formula C20H12Cl2N2O2S B4757777 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide

Cat. No. B4757777
M. Wt: 415.3 g/mol
InChI Key: QRRMRIZQZNEYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide, also known as BZ-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BZ-423 was first synthesized in 2001 and has since been the subject of numerous scientific studies. In

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide's mechanism of action involves the activation of a protein called apoptosis-inducing factor (AIF). AIF is a mitochondrial protein that is involved in the regulation of apoptosis. This compound binds to AIF and induces its translocation from the mitochondria to the nucleus, where it initiates the apoptotic process.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate the immune system and induce apoptosis in cancer cells, this compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide is that it is a small molecule drug that can easily penetrate cell membranes, making it a potentially effective treatment for intracellular targets. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide. One area of research could focus on developing more effective formulations of the drug that improve its solubility and bioavailability. Another area of research could focus on identifying new therapeutic applications for this compound, such as its potential as a treatment for neurodegenerative diseases. Finally, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for the drug.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the immune system. This compound has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Another area of research has focused on this compound's potential as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-11-5-8-15(22)14(9-11)19(26)23-12-6-7-13(17(25)10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRMRIZQZNEYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.